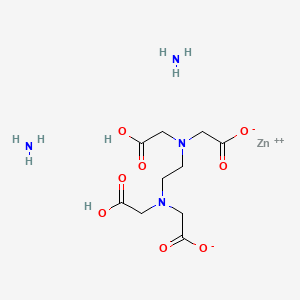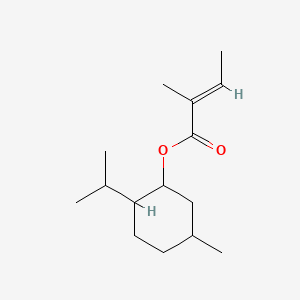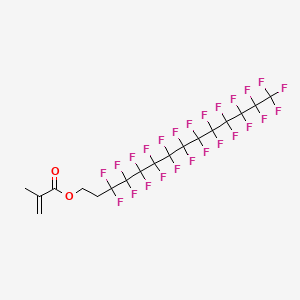
4-(4-Chlorophenyl)-4-oxobutanenitrile
概要
説明
4-(4-Chlorophenyl)-4-oxobutanenitrile is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Structure and Spectroscopic Characterization
A study by Wazzan et al. (2016) focused on the molecular structure, spectroscopic characterization, non-linear optical (NLO), and natural bond orbital (NBO) analyses of 4-(4-chlorophenyl)-4-oxobutanenitrile derivatives. These compounds were evaluated using density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations. The study provided insights into their structural parameters, vibrational spectra, and electronic properties, suggesting potential applications in the fields of biology and corrosion inhibition due to their charge distributions and reactivity descriptors (Wazzan, Al-Qurashi, & Faidallah, 2016).
Advanced Oxidation Processes for Pollutant Degradation
Bokare and Choi (2011) demonstrated the oxidative degradation of aqueous organic pollutants using a Cr(III)/Cr(VI) redox cycle, which showed significant potential for advanced oxidation processes. Their research highlighted the Fenton-like oxidation of pollutants such as 4-chlorophenol, initiated by the reaction between the aquo-complex of Cr(III) and hydrogen peroxide (Bokare & Choi, 2011).
Photoelectrochemical Sensing of Toxic Pollutants
Yan et al. (2019) developed a sensitive photoelectrochemical sensor based on a heterojunction between BiPO4 nanocrystal and BiOCl nanosheet for detecting 4-chlorophenol in water. This sensor exhibited a strong linear relationship, a wide range, a low detection limit, and high repeatability, specificity, and stability, offering a novel approach for monitoring chlorinated organic pollutants (Yan et al., 2019).
Photocatalytic Decomposition in Water Treatment
Singh et al. (2017) synthesized a Fe3O4-Cr2O3 magnetic nanocomposite for the photocatalytic decomposition of 4-chlorophenol in water, addressing the removal of highly toxic and non-biodegradable organic contaminants. Their findings suggest that such nanocomposites could offer efficient methods for pollutant degradation in aquatic environments (Singh, Senapati, Borgohain, & Sarma, 2017).
作用機序
Target of Action
Similar compounds such as pyraclostrobin, a fungicide, target the mitochondrial respiration in fungi . It’s important to note that the specific targets can vary depending on the chemical structure and functional groups present in the compound.
Mode of Action
Compounds with similar structures, such as chlorfenapyr, disrupt the production of adenosine triphosphate (atp) by oxidative removal of the n-ethoxymethyl group . This disruption leads to cellular death and ultimately organism mortality .
Biochemical Pathways
Related compounds like pyraclostrobin affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .
Result of Action
Related compounds like chlorfenapyr result in the disruption of atp production, leading to cellular death .
特性
IUPAC Name |
4-(4-chlorophenyl)-4-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXMMEVNYHPAPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343089 | |
| Record name | 4-(4-Chlorophenyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40394-87-4 | |
| Record name | 4-(4-Chlorophenyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-chlorophenyl)-4-oxobutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
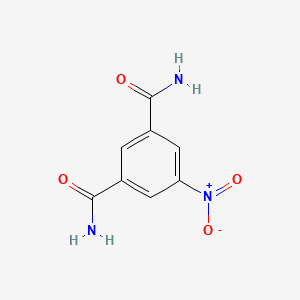
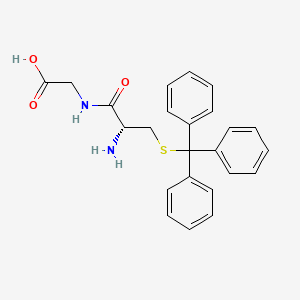
![Quinolinium, 1-ethyl-2-[3-(1-ethyl-4(1H)-quinolinylidene)-1-propenyl]-, iodide](/img/structure/B1605358.png)
![Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-n-[4-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]-3-hydroxyphenyl]-](/img/structure/B1605361.png)
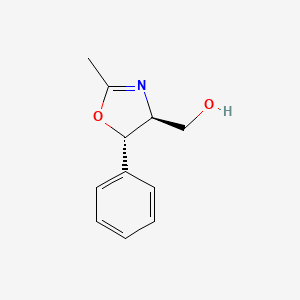

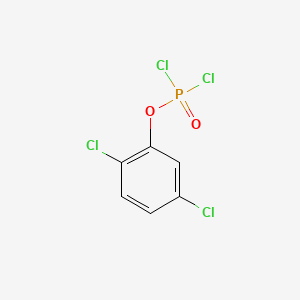
![[[4-[[2-(4-Cyclohexylphenoxy)ethyl]ethylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B1605368.png)
